2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxybenzamido group, a phenyl group, and a thiophene ring
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 3-methoxybenzamide, have been found to target poly [adp-ribose] polymerase 1 (parp1) in humans .
Mode of Action
For instance, 3-Methoxybenzamide might interact with PARP1, affecting its role in the BER pathway .
Biochemical Pathways
Based on the potential target of similar compounds, it could be inferred that it might affect the ber pathway . This pathway is crucial for repairing damaged DNA and maintaining genome stability.
Result of Action
If it acts similarly to 3-methoxybenzamide, it might affect the function of parp1, thereby influencing the ber pathway and potentially leading to changes in dna repair and chromatin architecture .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide are not well-studied. It is crucial to identify and discuss the enzymes, proteins, and other biomolecules it interacts with, and describe the nature of these interactions. Due to the lack of available data, it is currently not possible to elaborate on the role of this compound in biochemical reactions .
Molecular Mechanism
Future studies should focus on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with 5-phenylthiophene-3-carboxamide in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiophene ring and the benzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Similar in structure but with two methoxy groups.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group and a methyl group instead of a methoxy group and a phenyl group.
Uniqueness
2-(3-Methoxybenzamido)-5-phenylthiophene-3-carboxamide is unique due to the combination of its methoxybenzamido group, phenyl group, and thiophene ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-14-9-5-8-13(10-14)18(23)21-19-15(17(20)22)11-16(25-19)12-6-3-2-4-7-12/h2-11H,1H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXVHRJXJZNYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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